molecular formula C11H9ClN2O B8350652 2-(p-Chlorophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one

2-(p-Chlorophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one

Cat. No. B8350652
M. Wt: 220.65 g/mol
InChI Key: MVQNMRFXLFMIFS-UHFFFAOYSA-N
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Patent
US04271163

Procedure details

6.0 g (26.7 millimoles) of cis-2-(p-chlorobenzoyl)-cyclopropanecarboxylic acid, 1.47 g (29.4 millimoles) of hydrazine hydrate and 150 ml of ethanol are refluxed for 6 hours. The mixture is concentrated to about 20 ml and the product is filtered off at 0° C. and recrystallized from methanol. 4.7 g (80% of theory) of 2-(p-chlorophenyl)-3,4-diaza-bicyclo[4.1.0]hept-2-en-5-one are obtained as colorless crystals, of melting point 199°-200° C.
Name
cis-2-(p-chlorobenzoyl)-cyclopropanecarboxylic acid
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C@H:8]2[CH2:10][C@H:9]2[C:11](O)=[O:12])=O)=[CH:4][CH:3]=1.O.[NH2:17][NH2:18]>C(O)C>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2[CH:8]3[CH:9]([C:11](=[O:12])[NH:17][N:18]=2)[CH2:10]3)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
cis-2-(p-chlorobenzoyl)-cyclopropanecarboxylic acid
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)[C@@H]2[C@@H](C2)C(=O)O)C=C1
Name
Quantity
1.47 g
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to about 20 ml
FILTRATION
Type
FILTRATION
Details
the product is filtered off at 0° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C2CC2C(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.